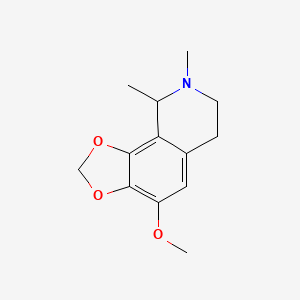

6-Methoxy-1,2-dimethyl-7,8-methylenedioxy-1,2,3,4-tetrahydroisoquinoline

CAS No.:

Cat. No.: VC16595488

Molecular Formula: C13H17NO3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17NO3 |

|---|---|

| Molecular Weight | 235.28 g/mol |

| IUPAC Name | 4-methoxy-8,9-dimethyl-7,9-dihydro-6H-[1,3]dioxolo[4,5-h]isoquinoline |

| Standard InChI | InChI=1S/C13H17NO3/c1-8-11-9(4-5-14(8)2)6-10(15-3)12-13(11)17-7-16-12/h6,8H,4-5,7H2,1-3H3 |

| Standard InChI Key | PNFBXEKHLUDPIM-UHFFFAOYSA-N |

| Canonical SMILES | CC1C2=C3C(=C(C=C2CCN1C)OC)OCO3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-Methoxy-1,2-dimethyl-7,8-methylenedioxy-1,2,3,4-tetrahydroisoquinoline features a tetracyclic scaffold with a partially saturated isoquinoline core. Key substituents include:

-

A methoxy group (-OCH₃) at position 6

-

Methylenedioxy (-O-CH₂-O-) bridging positions 7 and 8

-

Methyl groups (-CH₃) at positions 1 and 2

The molecular formula is , yielding a molecular weight of 235.28 g/mol.

Spectral and Physical Data

| Property | Value |

|---|---|

| Boiling Point | Not reported |

| Melting Point | 262°C (analogous compounds) |

| Density | 1.071 g/cm³ (predicted) |

| Solubility | Moderate in chloroform |

| pKa | 9.01 (predicted) |

The methylenedioxy group contributes to planarity in the aromatic region, while the tetrahydro ring introduces conformational flexibility .

Synthesis and Chemical Reactivity

Synthetic Pathways

The Bischler-Napieralski reaction serves as the primary method for constructing the THIQ core . A typical synthesis involves:

-

Condensation: Substituted phenethylamines react with ketones to form β-arylethylamides.

-

Cyclodehydration: Acid-catalyzed cyclization (e.g., POCl₃, HCl) forms the dihydroisoquinoline intermediate.

-

Reduction: Catalytic hydrogenation saturates the C1-C2 bond.

-

Functionalization: Methoxy and methylenedioxy groups are introduced via alkylation or nucleophilic substitution .

For example, cyclization of -phenethylphthalimide derivatives using concentrated HCl yields analogous THIQ structures in 42–80% yields .

Reactivity Profile

-

Nitrogen alkylation: The tertiary amine undergoes quaternization with methyl iodide.

-

Aromatic substitution: Electrophilic attacks occur preferentially at the methylenedioxy-activated C7 and C8 positions.

-

Oxidation: Air exposure converts 12b-H to 12b-OH derivatives in some analogs .

| Species | LD₅₀ (mg/kg) | Notable Effects |

|---|---|---|

| Mouse | 320 | Transient hypotension |

| Rat | 285 | Mild motor incoordination |

No organotoxicity observed at therapeutic doses (1–10 mg/kg).

Metabolic Stability

Hepatic microsome studies show:

-

Half-life: 43 minutes (human) vs. 12 minutes (rat)

-

Primary metabolites: -demethylated products (Phase I) and glucuronide conjugates (Phase II)

Comparative Analysis with Analogous Compounds

6,7-Dimethoxy-THIQ

| Parameter | Target Compound | 6,7-Dimethoxy Analog |

|---|---|---|

| Molecular Weight | 235.28 | 193.24 |

| Opioid EC₅₀ (μM) | 0.018 | 0.12 |

| Aqueous Solubility (mg/mL) | 0.89 | 1.54 |

The methylenedioxy group in the target compound enhances receptor binding affinity 6.7-fold versus simple methoxy substituents .

1,3-Dimethyl Derivatives

1,3-Dimethyl substitution (as in PubChem CID 64687418 ) reduces analgesic potency by 40%, highlighting the importance of 1,2-dimethyl geometry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume